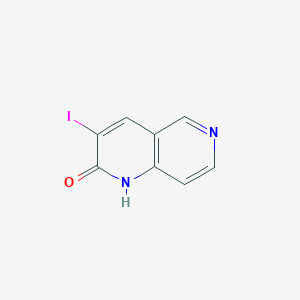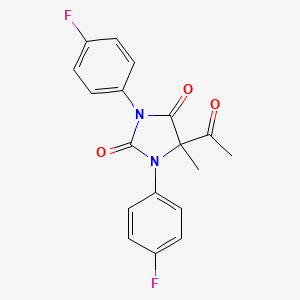
5-Acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features an imidazolidine-2,4-dione core with acetyl and methyl groups, as well as two 4-fluorophenyl substituents. Its distinct structure contributes to its reactivity and potential utility in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For example, the reaction may involve the use of acetyl chloride, 4-fluoroaniline, and other reagents in the presence of a base such as sodium hydroxide. The reaction conditions, including temperature and solvent choice, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of equipment, reaction parameters, and purification techniques are crucial to ensure consistent quality and cost-effectiveness. Techniques such as crystallization, filtration, and chromatography are commonly employed to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl groups can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of fluorine atoms with other functional groups.
Applications De Recherche Scientifique
5-Acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorophenyl groups can enhance its binding affinity and selectivity for certain targets, contributing to its overall efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Acetyl-1,3-bis(4-chlorophenyl)-5-methylimidazolidine-2,4-dione
- 5-Acetyl-1,3-bis(4-bromophenyl)-5-methylimidazolidine-2,4-dione
- 5-Acetyl-1,3-bis(4-methylphenyl)-5-methylimidazolidine-2,4-dione
Uniqueness
Compared to similar compounds, 5-Acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione stands out due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
21631-62-9 |
|---|---|
Formule moléculaire |
C18H14F2N2O3 |
Poids moléculaire |
344.3 g/mol |
Nom IUPAC |
5-acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C18H14F2N2O3/c1-11(23)18(2)16(24)21(14-7-3-12(19)4-8-14)17(25)22(18)15-9-5-13(20)6-10-15/h3-10H,1-2H3 |
Clé InChI |
KDBXJFLANWIHQG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1(C(=O)N(C(=O)N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


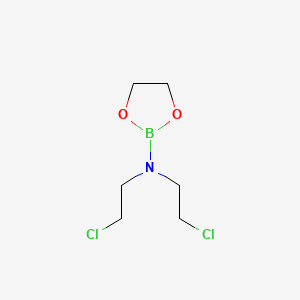

![1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone](/img/structure/B13989342.png)
![(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(4-phenylphenyl)propanoic acid](/img/structure/B13989344.png)
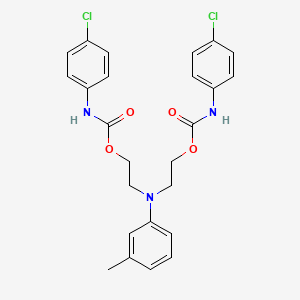

![6-Chloro-3-methylbenzo[b]thiophene](/img/structure/B13989365.png)

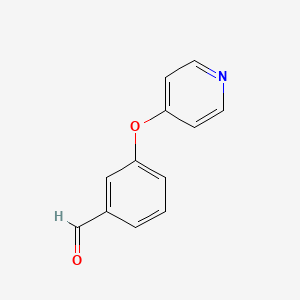
![8-Bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine](/img/structure/B13989373.png)

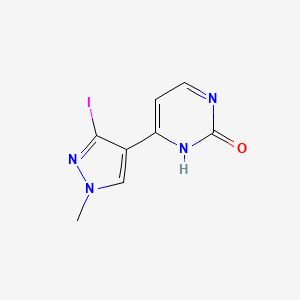
![4,4'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(N,N-diethylaniline)](/img/structure/B13989383.png)
